REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH3:7])=[CH:5][CH:6]=1.CO[CH2:10][Cl:11]>C(O)(=O)C>[Cl:11][CH2:10][C:6]1[CH:5]=[C:4]([CH3:7])[S:3][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC(=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 0.5 to 1 hr
|
Duration
|
0.75 (± 0.25) h
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled externally in an ice bath so that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 35° C
|
Type
|
STIRRING
|
Details
|
stirred for ten minutes
|
Type
|
EXTRACTION
|
Details
|
extracted four times with benzene
|
Type
|
WASH
|
Details
|
The combined benzene extracts were washed twice with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The resulting liquid was quickly distilled
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISTILLATION
|
Details
|
A second distillation
|
Type
|
CUSTOM
|
Details
|
yielded the pure product, b.p. 109°-115° C./18 mm
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |